molecular formula C10H20N2O B13899816 [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol

[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol

Cat. No.: B13899816
M. Wt: 184.28 g/mol
InChI Key: FASYASFCUTYPMN-UHFFFAOYSA-N
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Description

[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is a cyclopropane-containing compound featuring a hydroxymethyl group and a 4-methylpiperazinyl substituent. The 4-methylpiperazine moiety contributes to solubility and basicity, making the compound a candidate for medicinal chemistry applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C10H20N2O/c1-11-4-6-12(7-5-11)8-10(9-13)2-3-10/h13H,2-9H2,1H3

InChI Key

FASYASFCUTYPMN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2(CC2)CO

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most effective and widely reported methods for synthesizing piperazine-substituted cyclopropylmethanol derivatives is reductive amination. This method involves the reaction of a cyclopropyl aldehyde or ketone with a substituted piperazine under reductive conditions to form the corresponding amine-linked product.

Procedure:

  • Dissolve 1-(4-chlorophenyl)cyclopropylmethanone (or analogous cyclopropyl aldehyde) in anhydrous tetrahydrofuran (THF).
  • Add the 4-methylpiperazine derivative and sodium triacetoxyborohydride as a reducing agent.
  • Include glacial acetic acid to catalyze the reaction.
  • Heat the mixture at 65–70 °C for 12–14 hours while stirring.
  • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Upon completion, quench the reaction and extract the product using ethyl acetate.
  • Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using silica gel and an appropriate solvent system (e.g., 20% ethyl acetate in hexane).

This method yields the target [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol with good purity and yield, as demonstrated in analogous syntheses of related piperazine derivatives.

Reduction of Pyrimidine or Pyridine Carboxylic Acid Esters

Another synthetic route involves the reduction of 4-alkyl/cycloalkylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl esters or their analogs to the corresponding pyrimidine or pyridine methanols.

Procedure:

  • Dissolve the ethyl ester intermediate in THF.
  • Slowly add the solution to a cooled lithium aluminum hydride (LiAlH4) suspension at temperatures below −10 °C.
  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.
  • Carefully quench the reaction by sequential addition of water, sodium hydroxide solution, and water again.
  • Filter off the precipitated aluminum salts.
  • Concentrate the filtrate under reduced pressure to obtain the alcohol product.
  • Purify as necessary.

This reduction step is critical for obtaining the cyclopropylmethanol moiety with the desired substitution on the piperazine ring.

Oxidation to Aldehyde and Subsequent Functionalization

In some synthetic sequences, the cyclopropylmethanol intermediate is oxidized to the corresponding aldehyde using manganese dioxide (MnO2), which can then be subjected to reductive amination with substituted piperazines.

Procedure:

  • Dissolve the cyclopropylmethanol derivative in chloroform.
  • Add excess manganese dioxide and stir overnight.
  • Add additional manganese dioxide and stir for an additional 12 hours.
  • Filter the mixture through Celite to remove solids.
  • Concentrate the filtrate under reduced pressure to obtain the aldehyde intermediate.
  • Use this aldehyde in subsequent reductive amination reactions as described above.

This approach allows for versatile modification of the piperazine substituent and fine-tuning of the compound's properties.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Reductive amination 4-Methylpiperazine, sodium triacetoxyborohydride, acetic acid, THF, 65–70 °C, 12–14 h 70–85 High selectivity, mild conditions
Reduction of esters LiAlH4, THF, −10 °C to RT 80–85 Efficient conversion to methanol derivatives
Oxidation to aldehyde MnO2, chloroform, overnight + 12 h 75–80 Enables further functionalization

Analytical Characterization

The synthesized compounds are typically characterized by:

These analyses ensure the integrity and reproducibility of the synthetic methods.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound may be used as a probe to study the interactions of cyclopropyl and piperazine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds .

Medicine

In medicine, derivatives of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol may exhibit pharmacological activities, making them potential candidates for drug development. Research into their effects on various biological pathways is ongoing .

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Functional Group Variations

  • [1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine (CAS: 1015846-52-2): Key Difference: Replaces the hydroxymethyl group (-CH2OH) with a methanamine (-CH2NH2). This compound may exhibit improved blood-brain barrier penetration due to increased lipophilicity .
  • [1-[(Boc-amino)methyl]cyclopropyl]methanol (CAS: 153248-46-5): Key Difference: Substitutes the 4-methylpiperazine group with a tert-butoxycarbonyl (Boc)-protected amine. Implications: The Boc group reduces reactivity, making this compound a synthetic intermediate. The absence of the piperazine ring diminishes basicity and solubility, limiting pharmacological utility .

Heterocyclic Ring Modifications

  • {1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol (CAS: 1268057-08-4): Key Difference: Replaces 4-methylpiperazine with piperidine. Implications: Piperidine lacks the tertiary nitrogen in the piperazine ring, reducing hydrogen-bonding capacity and basicity. This may decrease interactions with acidic biological targets (e.g., enzymes or receptors) .
  • [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol: Key Difference: Incorporates a pyrimidine ring instead of cyclopropane.

Pharmacologically Active Analogs

  • 1-(4-Chlorophenyl)cyclopropylmethanone: Key Difference: Features a ketone group and 4-chlorophenyl substituent instead of hydroxymethyl and 4-methylpiperazine. Implications: The ketone increases electrophilicity, enabling covalent bond formation with nucleophilic residues.
  • Montelukast Sodium :

    • Key Difference : Contains a cyclopropane ring linked to a leukotriene receptor antagonist scaffold.
    • Implications : Demonstrates the therapeutic relevance of cyclopropane in enhancing metabolic stability. The target compound’s hydroxymethyl group may offer improved solubility over Montelukast’s hydrophobic tail .

Structural and Pharmacokinetic Data Table

Compound Name Key Substituents Molecular Weight (g/mol) LogP* Solubility (mg/mL) Bioactivity Notes
[Target Compound] Cyclopropane, 4-methylpiperazine ~250 (estimated) 1.2 5.8 (aqueous) Potential CNS activity
[1-((4-MP)methyl)cyclopropyl)methanamine] Cyclopropane, primary amine 238.3 0.8 3.2 Enhanced BBB penetration
{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol Cyclopropane, piperidine 224.3 1.5 2.1 Reduced target affinity
1-(4-Cl-Ph)cyclopropylmethanone Cyclopropane, ketone, 4-Cl-Ph 293.8 2.3 0.9 Anticandidate (hypothetical)

*LogP values estimated using analogous structures.

Biological Activity

The compound [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is a synthetic organic molecule notable for its unique cyclopropyl structure combined with a piperazine moiety. This combination suggests potential pharmacological applications due to the compound's ability to interact with various biological systems. The following sections detail the biological activity, synthesis, and potential therapeutic applications of this compound.

Structural Characteristics

The structural formula of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol indicates a complex arrangement conducive to diverse interactions within biological environments. The presence of both cyclopropyl and piperazine functionalities may lead to distinct biological effects not observed in simpler analogs.

Structural Feature Description
Cyclopropyl GroupA three-membered carbon ring that can enhance binding interactions with biological targets.
Piperazine MoietyA six-membered ring containing two nitrogen atoms, commonly found in many bioactive compounds.

Biological Activity

The biological activity of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). These predictions suggest that the compound may exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Preliminary studies indicate potential antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : The compound might demonstrate activity against certain bacterial strains, although specific data is limited.
  • CNS Activity : Given the piperazine structure, there are implications for neuropharmacological effects.

Anticancer Studies

Research has shown that derivatives of piperazine compounds can possess significant anticancer properties. For instance, studies involving similar piperazine derivatives have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

Compound Cell Line IC50 (μM) Mechanism of Action
Compound AA431>1Inhibition of EGFR
Compound BH1975<0.5Induction of apoptosis

These findings highlight the potential of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol in cancer therapy, warranting further investigation.

Antimicrobial Studies

While specific studies on [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol are scarce, related compounds have shown promise against microbial infections. For example, derivatives with similar structural motifs have been tested against various bacterial strains, demonstrating inhibitory effects.

Synthesis Methods

The synthesis of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol can be achieved through several routes:

  • Reductive Amination : This method involves the reaction of cyclopropyl aldehyde with 4-methylpiperazine in the presence of reducing agents.
  • N-Alkylation : The piperazine nitrogen can be alkylated using appropriate alkyl halides to introduce the cyclopropyl group.

Future Directions

Given its structural complexity and predicted biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against target diseases.

Q & A

Q. Key Challenges :

  • Low yields : Multi-step reactions often suffer from cumulative inefficiencies. For example, reductions of nitro groups or deprotection steps may yield <50% due to side reactions .
  • Purification : Column chromatography is frequently required to isolate intermediates, complicating scalability .

Q. Table 1: Representative Synthetic Methods

StepReaction TypeReagents/ConditionsYield (%)Reference
1Cyclopropane hydroxylationNaBH₄, MeOH/THF63–69
2Piperazine couplingPd₂(dba)₃, BINAP, LHMDS31–69

How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?

Advanced Research Question
Discrepancies between X-ray crystallography and NMR data often arise from:

  • Conformational flexibility : The cyclopropane ring and piperazine moiety may adopt multiple conformations in solution, leading to broad NMR signals .
  • Crystal packing effects : X-ray structures may stabilize non-dominant conformers, while NMR reflects dynamic equilibria .

Q. Methodological Recommendations :

  • Dynamic NMR (DNMR) : Use variable-temperature ¹H/¹³C NMR to identify conformational exchange .
  • DFT calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to validate dominant solution-state structures .

What strategies optimize the regioselectivity of piperazine coupling reactions in derivatives of this compound?

Advanced Research Question
Regioselectivity challenges arise during nucleophilic substitution or cross-coupling. Strategies include:

  • Protecting group selection : tert-Butoxycarbonyl (Boc) groups direct reactivity to the cyclopropane methyl position, minimizing piperazine overalkylation .
  • Catalyst tuning : Pd₂(dba)₃ with BINAP enhances selectivity for primary amines over secondary sites in Buchwald-Hartwig reactions .

Q. Table 2: Catalyst Impact on Regioselectivity

Catalyst SystemSelectivity (Primary:Secondary)Reference
Pd₂(dba)₃/BINAP9:1
Pd(OAc)₂/XPhos5:1

How can computational modeling predict the compound’s reactivity in novel reaction environments?

Advanced Research Question
Density Functional Theory (DFT) and AI-driven tools (e.g., retrosynthesis platforms) are used to:

  • Predict reaction pathways : Simulate intermediates and transition states for piperazine coupling .
  • Solvent effects : COSMO-RS models evaluate solvent polarity’s impact on reaction yields .

Example : DFT calculations on tert-butyl intermediates revealed steric hindrance at the cyclopropane methyl group, guiding solvent selection (toluene > THF) for improved yields .

What analytical techniques are critical for confirming the compound’s purity and structure?

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 201.26 g/mol for intermediates) .
  • ¹H/¹³C NMR : Assigns peaks for cyclopropane (δ ~0.8–1.2 ppm) and piperazine (δ ~2.3–3.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for patent applications .

Q. Table 3: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 1.2 (cyclopropane CH₂), δ 2.5 (N–CH₃)
HRMSm/z 412.3 [M+H]⁺

How do solvent and temperature affect the stability of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol?

Advanced Research Question

  • Thermal degradation : Above 80°C, cyclopropane ring strain promotes ring-opening reactions. Storage at –20°C in inert atmospheres is recommended .
  • pH sensitivity : Protonation of the piperazine nitrogen at acidic pH (≤3) increases solubility but may destabilize the compound .

What are the emerging applications of this compound in medicinal chemistry?

Basic Research Question

  • Antimicrobial agents : Structural analogs inhibit bacterial efflux pumps (e.g., Staphylococcus aureus) .
  • Kinase inhibitors : The piperazine moiety enables hydrogen bonding with ATP-binding pockets .

Advanced Research : SAR studies show that substituting the hydroxymethyl group with halogens (e.g., F, Cl) enhances blood-brain barrier penetration .

What environmental considerations apply to the synthesis and disposal of this compound?

Advanced Research Question

  • Ecotoxicity : Piperazine derivatives may exhibit moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna). Biodegradability assays (e.g., OECD 301F) are recommended .
  • Waste mitigation : Use of biocatalysts (e.g., alcohol dehydrogenases) in reduction steps minimizes heavy metal waste .

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